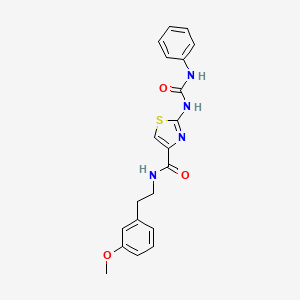
N-(3-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is also known as MPUC and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures similar to "N-(3-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide" have been synthesized and characterized for their potential in various biological activities. For instance, the synthesis of new thiazole derivatives has been explored for their cytotoxic activities against certain cancer cell lines, suggesting the role of such compounds in anticancer research (Hassan, Hafez, & Osman, 2014). Additionally, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties, indicating the utility of thiazole derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
Several studies have focused on the antimicrobial evaluation of thiazole derivatives. The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives have shown significant activity against a range of microbial strains, highlighting the potential of such compounds in antimicrobial research (Noolvi, Patel, Kamboj, & Cameotra, 2016). This suggests that "this compound" could also be explored for its antimicrobial properties.
Corrosion Inhibition
Thiazole derivatives have also been studied for their corrosion inhibition properties, which could be an important application for "this compound". Research on new thiazole-based pyridine derivatives has demonstrated potential corrosion inhibitors for mild steel, providing insights into the applications of such compounds in material science and engineering (Chaitra, Mohana, & Tandon, 2016).
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-27-16-9-5-6-14(12-16)10-11-21-18(25)17-13-28-20(23-17)24-19(26)22-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDUFLOKKQSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2721745.png)

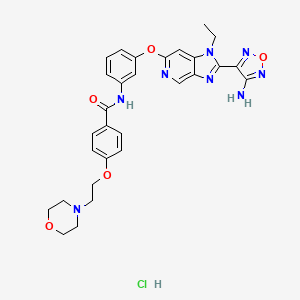
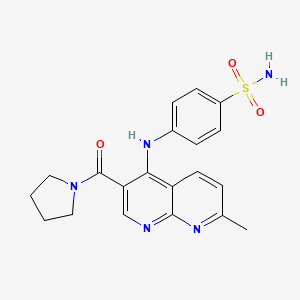

![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)

![2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2721758.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2721759.png)
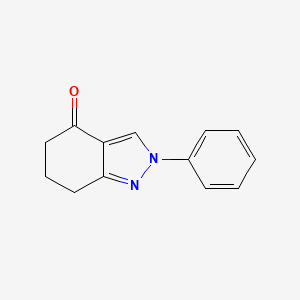

![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2721763.png)
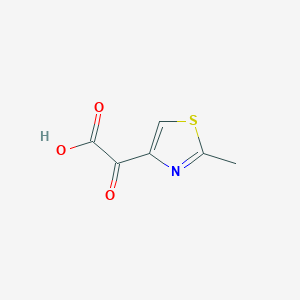
![N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2721765.png)